molecular formula C15H22BNO4 B13049533 N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

Cat. No.: B13049533
M. Wt: 291.15 g/mol
InChI Key: JMQXQRGCMNUNIU-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-functionalized acetamide derivative characterized by a methoxy group at the para position and a pinacol-protected boronate group at the meta position relative to the acetamide moiety.

Properties

Molecular Formula

C15H22BNO4

Molecular Weight

291.15 g/mol

IUPAC Name

N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H22BNO4/c1-10(18)17-11-7-8-13(19-6)12(9-11)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18)

InChI Key

JMQXQRGCMNUNIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide typically involves the reaction of 4-methoxy-3-iodoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Boronic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is primarily investigated for its potential as a pharmaceutical agent. The compound's boron-containing moiety enhances its biological activity and selectivity.

Anticancer Activity

Recent studies have shown that compounds containing boron can exhibit significant anticancer properties. The presence of the dioxaborolane group in this compound may facilitate selective targeting of cancer cells while minimizing effects on healthy tissues. Research indicates that such compounds can inhibit tumor growth by inducing apoptosis in malignant cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Synthesis

The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance under various environmental conditions .

Nanomaterials

Research has indicated that derivatives of this compound can be utilized in the fabrication of nanomaterials for drug delivery systems. These nanocarriers can enhance the solubility and bioavailability of poorly soluble drugs .

Analytical Chemistry

In analytical chemistry, this compound is being studied for its utility in developing sensitive detection methods.

Chromatographic Techniques

The compound's unique chemical properties allow it to be used as a derivatizing agent in chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). This application enhances the detection limits and specificity for various analytes .

Sensor Development

This compound has potential applications in the development of sensors for detecting biomolecules and environmental pollutants due to its ability to form stable complexes with target analytes .

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the final product.

Comparison with Similar Compounds

Key Observations :
  • Regioselectivity : Para-substituted analogs (e.g., N-(4-Bpinphenyl)acetamide) exhibit higher synthetic yields (93% ) compared to meta- or ortho-substituted derivatives due to favorable electronic and steric environments during iridium-catalyzed borylation.
  • In contrast, electron-withdrawing groups like CF3 () enhance boronate stability but may reduce nucleophilicity in Suzuki reactions.
  • Steric Factors : Ortho-substituted derivatives (e.g., N-(2-Bpinphenyl)acetamide) face challenges in synthesis and application due to steric hindrance around the boronate group .
Suzuki-Miyaura Cross-Coupling :
  • The target compound’s meta-borylation and para-methoxy substitution make it a versatile intermediate for synthesizing heterocyclic scaffolds. Similar compounds, such as N-(4-Bpinphenyl)acetamide, are widely used in coupling reactions to generate biaryl motifs for drug candidates .
  • Trifluoromethyl-substituted analogs () are employed in fluorinated drug synthesis, leveraging the CF3 group’s metabolic stability .
Medicinal Chemistry :
  • N-Methyl-2-(4-Bpinphenyl)acetamide () has been explored as a noncovalent protease inhibitor precursor, highlighting the role of boronate esters in targeting enzyme active sites . The target compound’s methoxy group could modulate binding affinity in similar contexts.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Solubility (Polar Solvents) Stability LogP (Predicted)
Target Compound Moderate High 2.1
N-(4-Bpinphenyl)acetamide High High 1.8
N-(3-Bpinphenyl)acetamide Moderate Moderate 1.9
N-(4-Bpin-2-CF3phenyl)acetamide Low Very high 2.5
Key Observations :
  • The methoxy group in the target compound improves solubility compared to CF3-substituted analogs but reduces lipophilicity relative to non-methoxy derivatives.
  • Ortho-substituted boronate esters () exhibit lower solubility due to steric effects.

Biological Activity

N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₈BNO₄
  • Molecular Weight : 264.125 g/mol
  • CAS Number : 443776-91-8
  • Density : Not available
  • LogP (octanol-water partition coefficient) : 1.4867

These properties suggest that the compound may exhibit suitable lipophilicity for cellular membrane penetration.

Research indicates that this compound may act through inhibition of specific molecular targets involved in cancer progression and metastasis. The compound is structurally related to boron-containing compounds known for their ability to interact with various biological macromolecules.

Inhibition Studies

  • GSK-3β Inhibition : Preliminary studies suggest that similar compounds have shown GSK-3β inhibitory activity with IC₅₀ values ranging from 10 to 1314 nM. This inhibition could potentially influence cell signaling pathways related to cancer cell survival and proliferation .
  • Matrix Metalloproteinases (MMPs) : Compounds with similar structures have demonstrated inhibitory effects on MMPs such as MMP-2 and MMP-9, which are crucial in cancer metastasis .

Anticancer Activity

This compound has been investigated for its anticancer properties:

Cell Line IC₅₀ (μM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)2.38Low

The compound exhibited a strong selective cytotoxic effect against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line compared to non-cancerous MCF10A cells, indicating its potential as a targeted therapy .

Case Studies

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells:

  • Treatment with the compound significantly inhibited lung metastasis compared to control groups.
  • The pharmacodynamic effects were observed over a period of 30 days post-treatment .

Safety and Toxicity

The safety profile of this compound is crucial for its therapeutic application:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

These findings underscore the need for careful handling and further toxicological assessments before clinical application .

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